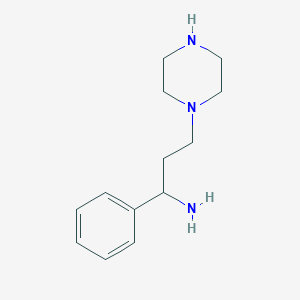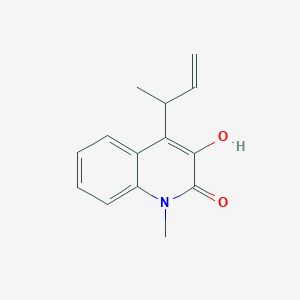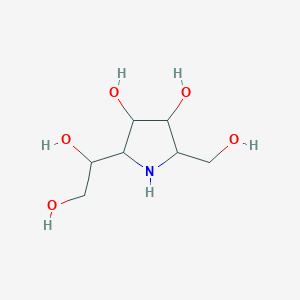
C24H29Cl2NO2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C24H29Cl2NO2 is known as Loratadine. It is a second-generation antihistamine used to treat allergies. Unlike first-generation antihistamines, Loratadine does not easily cross the blood-brain barrier, which reduces the likelihood of sedation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through multiple routes. One common method involves the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at 60-75°C for 1-2 hours. The reaction mixture is then cooled, and water is added to adjust the pH to 5.0-5.5 with hydrochloric acid. The organic phase is washed with water, and the solvent is removed. The residue is purified in isopropyl ether followed by crystallization in acetonitrile .
Industrial Production Methods
Industrial production of Loratadine typically involves large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common but can be used to modify the compound for specific research purposes.
Substitution: Halogen substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like can be used.
Substitution: Halogenation can be achieved using reagents like or under controlled conditions.
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Depending on the reagents and conditions used, different functional groups can be introduced into the Loratadine molecule.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antihistamine activity and structure-activity relationships.
Biology: Investigated for its effects on histamine receptors and its role in allergic responses.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions such as rhinitis and urticaria.
Industry: Employed in the development of new antihistamine drugs and formulations
Mechanism of Action
Loratadine exerts its effects by selectively inhibiting peripheral H1 receptors . This prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound does not significantly cross the blood-brain barrier, minimizing central nervous system effects like drowsiness .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Fexofenadine: Known for its non-sedative properties and used to treat similar allergic conditions.
Desloratadine: The active metabolite of Loratadine, offering similar benefits but with a longer duration of action.
Uniqueness
Loratadine is unique due to its high selectivity for peripheral H1 receptors and its minimal sedative effects. This makes it a preferred choice for patients who need effective allergy relief without the drowsiness associated with first-generation antihistamines .
Properties
Molecular Formula |
C24H29Cl2NO2 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-3-(4-chlorophenyl)-N-(2,2-dimethyloxan-4-yl)-N-methylbutanamide |
InChI |
InChI=1S/C24H29Cl2NO2/c1-24(2)16-21(12-13-29-24)27(3)23(28)15-19(17-8-10-20(25)11-9-17)14-18-6-4-5-7-22(18)26/h4-11,19,21H,12-16H2,1-3H3 |
InChI Key |
TULKOYIVOUPXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)N(C)C(=O)CC(CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[2-(methylsulfonyl)ethyl]-, ethyl ester](/img/structure/B12625391.png)

![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)
![(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B12625401.png)
![Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12625408.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)


![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)

![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)
![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
